056-(FERROCENYL)HEXANETHIOL

Catalog No.
S1801069
CAS No.
134029-92-8
M.F
C11H17S.C5H5.Fe
M. Wt
302.261
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
056-(FERROCENYL)HEXANETHIOL

CAS Number

134029-92-8

Product Name

056-(FERROCENYL)HEXANETHIOL

Molecular Formula

C11H17S.C5H5.Fe

Molecular Weight

302.261

056-(Ferrocenyl)hexanethiol, with the chemical formula C16_{16}H22_{22}FeS and CAS number 134029-92-8, is an organometallic compound that incorporates a ferrocene moiety linked to a hexanethiol group. The structure consists of a ferrocene unit, which is a sandwich compound containing iron, flanked by two cyclopentadienyl rings, connected to a hexanethiol chain. This compound exhibits properties typical of both thiols and ferrocene derivatives, making it of interest in various fields including materials science and biochemistry.

Due to the presence of both the thiol and ferrocene functionalities:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Oxidizing agents such as hydrogen peroxide or performic acid can facilitate this transformation.
  • Reduction: The ferrocene moiety can undergo reduction under specific conditions, affecting its electrochemical properties.
  • Substitution Reactions: The thiol group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the versatility of 056-(Ferrocenyl)hexanethiol in synthetic chemistry.

The synthesis of 056-(Ferrocenyl)hexanethiol typically involves several steps:

  • Formation of Ferrocene Derivative: A ferrocene derivative is synthesized through the reaction of ferrous chloride with cyclopentadiene.
  • Alkylation: The ferrocene derivative can be alkylated using hexanethiol in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol linkage.
  • Purification: The product is purified using methods such as recrystallization or chromatography to obtain high purity levels.

These synthetic routes allow for the efficient production of 056-(Ferrocenyl)hexanethiol for further applications.

056-(Ferrocenyl)hexanethiol has several potential applications:

  • Materials Science: It can be used as a building block in the synthesis of functionalized surfaces or nanomaterials due to its unique redox properties.
  • Electrochemistry: The compound's electroactive nature makes it suitable for use in sensors and electrodes.
  • Biotechnology: Its thiol group allows for conjugation with biomolecules, facilitating its use in bioconjugation techniques for drug delivery or diagnostic applications.

Interaction studies involving 056-(Ferrocenyl)hexanethiol focus on its ability to bind with various biological molecules or surfaces. For example:

  • Protein Binding: The thiol group may interact with cysteine residues in proteins, potentially modifying their activity or stability.
  • Electrode Interactions: In electrochemical applications, the compound's redox behavior can be studied to optimize sensor performance.

These interactions are crucial for understanding the compound's potential uses in biological and material sciences.

Several compounds share structural similarities with 056-(Ferrocenyl)hexanethiol. These include:

  • 11-Ferrocenyldodecanethiol (CAS 127087-36-9): A longer-chain ferrocene-thiol compound.
  • 8-Ferrocenyloctanethiol (CAS 146056-20-4): A shorter-chain variant that may exhibit different solubility and reactivity.
  • Ferrocene-1-butanethiol (CAS not specified): Another derivative that incorporates a shorter alkane chain.

Uniqueness

The uniqueness of 056-(Ferrocenyl)hexanethiol lies in its specific balance between the ferrocene moiety and the hexanethiol chain, providing distinct electrochemical properties and potential applications that differ from those of its analogs. Its moderate chain length offers favorable solubility while maintaining significant reactivity due to both the thiol and ferrocene functionalities, making it an attractive candidate for research and industrial applications.

Dates

Modify: 2023-08-15

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